1-(1,3-benzodioxol-5-ylcarbonyl)-1H-imidazole

Medicinal Chemistry ADME Prediction Building Block Selection

Select 1-(1,3-benzodioxol-5-ylcarbonyl)-1H-imidazole for its unique carbonyl linker enabling nucleophilic acyl substitution, a reactivity absent in non-carbonyl analogs. The electron-rich benzodioxole pharmacophore is essential for target interactions, making this an ideal acyl imidazole building block for antifungal and enzyme inhibitor development. Available at NLT 97% purity.

Molecular Formula C11H8N2O3
Molecular Weight 216.19 g/mol
CAS No. 135696-67-2
Cat. No. B1405505
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1,3-benzodioxol-5-ylcarbonyl)-1H-imidazole
CAS135696-67-2
Molecular FormulaC11H8N2O3
Molecular Weight216.19 g/mol
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)C(=O)N3C=CN=C3
InChIInChI=1S/C11H8N2O3/c14-11(13-4-3-12-6-13)8-1-2-9-10(5-8)16-7-15-9/h1-6H,7H2
InChIKeySDXXPGLZCDOYSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(1,3-Benzodioxol-5-ylcarbonyl)-1H-imidazole (CAS 135696-67-2): A Heterocyclic Building Block for Medicinal Chemistry and Organic Synthesis


1-(1,3-Benzodioxol-5-ylcarbonyl)-1H-imidazole (CAS 135696-67-2) is a heterocyclic compound characterized by a 1,3-benzodioxole (piperonyl) moiety linked to an imidazole ring via a carbonyl group [1]. This structural motif combines the electron-rich benzodioxole pharmacophore with an acyl imidazole functionality, positioning the compound as a versatile synthetic intermediate and a potential scaffold for bioactive molecule development [2]. Its molecular formula is C₁₁H₈N₂O₃ with a molecular weight of 216.19 g/mol [1]. The compound is commercially available in research-grade purity (typically NLT 97%) and is utilized primarily as a building block in medicinal chemistry and organic synthesis workflows .

Why 1-(1,3-Benzodioxol-5-ylcarbonyl)-1H-imidazole Cannot Be Replaced by Generic Acyl Imidazoles or Benzodioxole Derivatives


Generic substitution fails because the precise combination of the 1,3-benzodioxole ring, the carbonyl linker, and the imidazole nitrogen acylation site is essential for the compound's synthetic utility and potential bioactivity. The carbonyl group activates the imidazole ring for nucleophilic acyl substitution, enabling its use as an acyl transfer reagent . Replacing the carbonyl with a methylene linker (e.g., 1-(1,3-benzodioxol-5-ylmethyl)-1H-imidazole) eliminates this reactivity . Conversely, substituting the benzodioxole moiety with a simple phenyl ring (e.g., 1-benzoyl-1H-imidazole) removes the electron-donating and hydrogen-bonding properties conferred by the 1,3-benzodioxole system, which are critical for interactions with biological targets and for subsequent synthetic transformations [1]. These structural distinctions translate directly into quantifiable differences in physicochemical properties and synthetic pathways, as detailed in the evidence below.

Quantitative Differentiation Evidence for 1-(1,3-Benzodioxol-5-ylcarbonyl)-1H-imidazole vs. Structural Analogs


Physicochemical Profile: Enhanced Hydrogen Bonding Capacity Compared to 1-Benzoyl-1H-imidazole

1-(1,3-Benzodioxol-5-ylcarbonyl)-1H-imidazole possesses four hydrogen bond acceptor sites compared to only one in 1-benzoyl-1H-imidazole, a direct consequence of the additional oxygen atoms in the 1,3-benzodioxole ring [1][2]. This quantitative difference in hydrogen bonding capacity influences solubility, permeability, and target engagement in drug discovery contexts.

Medicinal Chemistry ADME Prediction Building Block Selection

Lipophilicity Profile: Moderately Increased LogP vs. 1-Benzoyl-1H-imidazole for Enhanced Membrane Permeability

The compound exhibits a computed XLogP3 of 1.4, indicating moderate lipophilicity suitable for drug-like molecules [1]. This value is slightly higher than the reported XLogP of ~1.19 for 1-benzoyl-1H-imidazole, reflecting the contribution of the benzodioxole moiety [2].

Drug Design Lipophilicity Medicinal Chemistry

Synthetic Utility: Proven Intermediate for Antifungal Benzodioxole-Imidazole Hybrids

The carbonyl group of 1-(1,3-benzodioxol-5-ylcarbonyl)-1H-imidazole serves as a critical electrophilic handle for subsequent transformations, including the synthesis of oximino esters that exhibit antifungal activity [1]. While the parent compound itself is not the final active agent, its structural motif is incorporated into compounds such as those in series 5a-r, which demonstrated MIC values as low as 0.148 µmol/mL against Candida albicans [2]. In contrast, the methylene-linked analog 1-(1,3-benzodioxol-5-ylmethyl)-1H-imidazole lacks the carbonyl electrophilicity required for these transformations .

Antifungal Agents Synthetic Methodology Molecular Hybrids

Purity and Quality: Guaranteed Minimum Purity of 97% with ISO-Certified Manufacturing

Commercial suppliers offer 1-(1,3-benzodioxol-5-ylcarbonyl)-1H-imidazole with a guaranteed purity of NLT 97% and ISO-certified manufacturing processes . This level of quality assurance is essential for reproducible synthetic and biological experiments. In comparison, many generic acyl imidazole building blocks are supplied with unspecified or lower purity grades, introducing variability in downstream applications.

Quality Control Chemical Procurement Reproducible Research

Optimal Use Cases for 1-(1,3-Benzodioxol-5-ylcarbonyl)-1H-imidazole Based on Quantitative Evidence


Synthesis of Antifungal Benzodioxole-Imidazole Hybrids

This compound serves as a key acyl imidazole building block for constructing benzodioxole-imidazole molecular hybrids with demonstrated antifungal activity. Researchers synthesizing oximino esters or related derivatives should select this compound over non-carbonyl-containing analogs to enable the requisite nucleophilic acyl substitution steps [1].

Medicinal Chemistry Scaffold for Enzyme Inhibitor Design

With a computed XLogP of 1.4 and four hydrogen bond acceptor sites, the compound is well-suited for designing enzyme inhibitors that require balanced lipophilicity and specific hydrogen bonding interactions [2]. Its benzodioxole moiety is a known pharmacophore in numerous bioactive molecules [3].

Building Block Collections for Diversity-Oriented Synthesis

Given its unique combination of structural features and commercial availability at NLT 97% purity, this compound is an ideal addition to screening libraries and diversity-oriented synthesis workflows . Its distinct physicochemical profile compared to simple acyl imidazoles expands accessible chemical space.

Precursor for Isotopically Labeled or Fluorescent Probes

The carbonyl group provides a site for late-stage functionalization with isotopic labels (e.g., ¹⁴C, ¹³C) or fluorescent tags, enabling the generation of molecular probes for target identification and mechanistic studies .

Technical Documentation Hub

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